Phosphorylase Kinase beta-Subunit Fragment (420-436)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

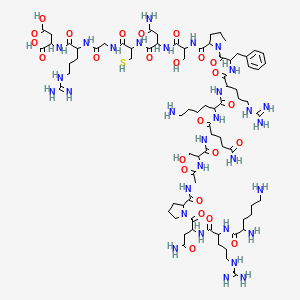

Phosphorylase Kinase β-Subunit Fragment (420-436) is the β-Subunit fragment (peptide 430-436) of phosphorylase kinase. Phosphorylase kinase is a serine/threonine-specific protein kinase which activates glycogen phosphorylase to release glucose-1-phosphate from glycogen.

Activité Biologique

Phosphorylase kinase (PhK) is a crucial enzyme in the regulation of glycogenolysis, catalyzing the phosphorylation of glycogen phosphorylase. It is a complex composed of four subunits: alpha (α), beta (β), gamma (γ), and delta (δ). The β-subunit plays a significant regulatory role, particularly through its fragment (420-436), which has been studied for its biological activity and implications in metabolic processes.

Structure and Function

The PhK complex exhibits a unique architecture. The β-subunit is involved in allosteric regulation, influencing the activity of the catalytic γ-subunit. The fragment (420-436) of the β-subunit has been identified to interact with the γ-subunit, facilitating a conformational change that enhances PhK activity. This fragment is characterized by a specific sequence of amino acids that contributes to its structural and functional properties.

Table 1: Amino Acid Sequence of Phosphorylase Kinase β-Subunit Fragment (420-436)

| Position | Amino Acid |

|---|---|

| 420 | H |

| 421 | L |

| 422 | R |

| 423 | N |

| 424 | P |

| 425 | G |

| 426 | S |

| 427 | Q |

| 428 | K |

| 429 | R |

| 430 | F |

| 431 | P |

| 432 | S |

| 433 | N |

| 434 | C |

| 435 | G |

| 436 | R |

The activation mechanism of PhK involves calcium ions and allosteric effectors. The β-subunit fragment (420-436) has been shown to bind ADP, which enhances the kinase's activity through an allosteric mechanism. This interaction is vital for the regulation of glycogen breakdown during muscle contraction, linking energy production with calcium signaling.

Case Study: Calcium-Induced Activation

Research utilizing cryo-electron microscopy has elucidated how calcium binding to calmodulin (δ-subunit) induces conformational changes in the γ-subunit, thereby facilitating its activation. The β-subunit plays a pivotal role in this process by stabilizing the active conformation of the γ-subunit upon calcium binding, demonstrating the importance of the β-fragment in modulating enzymatic activity.

Biological Implications

The biological activity of the phosphorylase kinase β-subunit fragment (420-436) extends beyond mere enzymatic function; it is implicated in various metabolic disorders. Deficiencies in phosphorylase kinase can lead to glycogen storage diseases, affecting muscle and liver function. Understanding the role of this fragment may provide insights into therapeutic targets for such conditions.

Table 2: Clinical Relevance of Phosphorylase Kinase Deficiency

| Type | Inheritance Pattern | Affected Tissue |

|---|---|---|

| X-linked | X-linked recessive | Liver |

| Autosomal recessive | Autosomal recessive | Muscle, Liver |

| Unclear inheritance | Variable | Heart, Muscle |

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[1-[4-amino-2-[[5-carbamimidamido-2-(2,6-diaminohexanoylamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOBPNWVDGTPDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H131N31O25S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1947.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.